Muzolimine

Pharmacokinetics Diuretic duration Cardiac failure

Muzolimine is the only commercially available pyrazolone-based loop diuretic with a non-sulfonamide scaffold. With a 13.5–14.3 h half-life and 8-hour duration of action, it enables sustained, gentle diuresis without post-diuretic rebound sodium retention—unlike short-acting furosemide (2–4 h). Its 10-fold lower potassium excretion (AUC 0.28 vs 2.69 mmol/h) and higher Na⁺/Cl⁻ excretion ratio (0.45 vs 0.26) make it the optimal probe for electrolyte-sparing studies in cirrhosis and advanced CKD, where it delivers 2–3× greater natriuretic efficacy. All lots verified ≥98% purity. For R&D only.

Molecular Formula C11H11Cl2N3O
Molecular Weight 272.13 g/mol
CAS No. 55294-15-0
Cat. No. B1676874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuzolimine
CAS55294-15-0
SynonymsMuzolimina;  Muzoliminum;  Edrul;  Muzolimine
Molecular FormulaC11H11Cl2N3O
Molecular Weight272.13 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N
InChIInChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15)
InChIKeyRLWRMIYXDPXIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Muzolimine (CAS 55294-15-0): Chemical Class and Basic Profile for Procurement and Research


Muzolimine (CAS 55294-15-0, BAY-g 2821) is a pyrazolone-derived, high-ceiling loop diuretic that inhibits the sodium-potassium-chloride symporter (NKCC2) in the thick ascending limb of the loop of Henle [1]. It is chemically distinct from sulfonamide-based loop diuretics such as furosemide, bumetanide, and torasemide [2]. Muzolimine was developed for the management of edema associated with congestive heart failure, cirrhosis, and renal disease, as well as for hypertension, and is characterized by a slow onset and prolonged duration of action [3].

Why In-Class Loop Diuretics Cannot Be Simply Substituted for Muzolimine


Although muzolimine shares the loop diuretic mechanism with furosemide, bumetanide, and torasemide, substitution is not straightforward. Muzolimine exhibits a markedly different pharmacokinetic profile, with a terminal half-life of 13.5–14.3 hours [1], compared to 2–4 hours for furosemide [2]. Its diuretic effect is distributed over 8 hours versus 4 hours for furosemide [3], and it produces a significantly lower potassium excretion and higher sodium-to-chloride excretion ratio [4]. These differences in duration, electrolyte handling, and neurohumoral activation have direct implications for therapeutic outcomes and safety monitoring, particularly in patients with advanced renal impairment or cirrhosis where sustained, gentle diuresis is preferred over abrupt fluid shifts. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of Muzolimine from Furosemide and Other Loop Diuretics: A Comparative Evidence Guide


Prolonged Half-Life and Extended Duration of Diuretic Action Compared to Furosemide

Muzolimine exhibits a significantly longer terminal elimination half-life (t1/2β) than furosemide. In patients with cardiac failure, the mean t1/2β was 13.5 hours (range 7.4–22.4) and 14.0 hours in healthy subjects [1]. In severe cardiac failure, the mean biological half-life was 14.3 hours (range 9.0–21.2) [2]. Furosemide has a half-life of approximately 2–4 hours in normal subjects [3]. This pharmacokinetic difference translates to a prolonged duration of action: the diuretic effect of muzolimine is distributed over 8 hours, compared to 4 hours for furosemide [4].

Pharmacokinetics Diuretic duration Cardiac failure

Reduced Potassium Excretion and Higher Sodium-to-Chloride Excretion Ratio Versus Furosemide in Cirrhotic Patients

In a direct head-to-head comparison in cirrhotic patients with ascites, muzolimine (30 mg oral) produced significantly lower 12-hour cumulative potassium excretion than furosemide (40 mg oral). Specifically, the AUC0–12 for potassium was 0.28 ± 0.82 mmol/hr for muzolimine versus 2.69 ± 0.46 mmol/hr for furosemide (p < 0.005) [1]. Additionally, the sodium/chloride excretion ratio was greater with muzolimine (0.45 ± 0.08) than with furosemide (0.26 ± 0.06; p < 0.025) [1]. In another study, the sodium/potassium excretion ratio during the first 8 hours after muzolimine was 5.9, with a mean 24-hour ratio of 5.2 [2].

Electrolyte excretion Potassium-sparing effect Cirrhosis

Superior Natriuretic and Diuretic Efficacy in Advanced Renal Failure Compared to Furosemide

In patients with end-stage renal failure on chronic dialysis (residual diuresis >300 mL/day), a single 240 mg oral dose of muzolimine increased urine volume to 2.0× baseline and sodium excretion to 3.0× baseline. In contrast, the same 240 mg dose of furosemide increased urine volume to only 1.6× baseline and natriuresis to 2.2× baseline [1]. In chronic renal failure patients (creatinine clearance <20 mL/min), muzolimine at 480–720 mg/day produced a greater diuretic response than furosemide 500 mg/day [2]. Muzolimine appeared significantly more effective than furosemide in causing natriuresis in patients with serum creatinine of 4–8 mg/dL [3].

Chronic renal failure Natriuresis Diuretic resistance

Non-Sulfonamide Chemical Structure: Class Differentiation from Sulfonamide-Based Loop Diuretics

Muzolimine is a pyrazolone derivative, whereas furosemide, bumetanide, and torasemide are all sulfonamide-based compounds [1]. In a study of healthy and hypertensive subjects, muzolimine (a non-sulfonamide diuretic, Bay g 2821) was evaluated specifically as a non-sulphonamide alternative [2]. This structural difference is clinically relevant because sulfonamide-containing diuretics are contraindicated in patients with sulfa allergy, and cross-reactivity concerns limit their use in certain populations [3].

Chemical class Sulfonamide allergy Pyrazolone derivative

Absence of Rebound Phenomena and Attenuated Renin-Angiotensin Activation Compared to Furosemide

Following diuretic administration, furosemide produces a characteristic rebound phenomenon involving decreased glomerular filtration rate and renal ion excretions during the post-diuretic period. Muzolimine, in contrast, does not produce this rebound effect [1]. Additionally, plasma renin activity significantly increased 24 hours after furosemide administration (from 1.66 ± 0.40 to 2.35 ± 0.60 ng/mL/hr; p<0.05), whereas muzolimine did not significantly alter plasma renin activity [1]. In cirrhotic patients, no potassium wasting effect was seen after muzolimine, and only furosemide induced a significant increase in plasma renin activity [2].

Rebound phenomenon Renin activity Neurohumoral activation

Distinct Cellular Mechanism: Reduced Na⁺,K⁺-Cotransport Inhibition Despite Equivalent Natriuretic Efficacy

In human red blood cell Na⁺,K⁺-cotransport assays, muzolimine exhibited only 1/13 of the inhibitory activity of furosemide, reaching a maximum of only 50% inhibition, despite having equal natriuretic activity in rats and superior natriuretic activity in humans [1]. This discrepancy suggests that muzolimine exerts its diuretic effect through mechanisms beyond direct NKCC2 inhibition, possibly involving active metabolites or alternative tubular targets [1]. In contrast to ethacrynic acid, the inhibitory activity of muzolimine is not enhanced in the presence of cysteine [1].

Na+,K+-cotransport Mechanism of action Red blood cell assay

Recommended Research and Industrial Application Scenarios for Muzolimine Based on Comparative Evidence


Investigating Sustained Diuresis in Chronic Heart Failure Models Without Rebound Volume Fluctuations

Given muzolimine's prolonged half-life (13.5–14.3 hours) and 8-hour duration of diuretic action [1], it is particularly suited for preclinical and clinical research in chronic heart failure where sustained, gentle volume removal is desired. The absence of post-diuretic rebound sodium retention [2] makes it an ideal tool for studies examining 24-hour fluid balance and neurohumoral stability in heart failure models, especially when comparing to short-acting loop diuretics that produce marked diuretic peaks and troughs.

Pharmacological Studies of Loop Diuretic Action in Advanced Renal Impairment and Diuretic Resistance

Muzolimine's demonstrated superiority over furosemide in advanced renal failure—producing 2.0× versus 1.6× increase in urine volume and 3.0× versus 2.2× increase in sodium excretion at equivalent 240 mg doses [3]—positions it as a valuable research compound for investigating diuretic responsiveness in severe chronic kidney disease. It is particularly relevant for studies examining the pathophysiology of diuretic resistance and the evaluation of alternative loop diuretic strategies in patients with creatinine clearance below 20 mL/min [4].

Studies of Potassium-Sparing Loop Diuretic Effects in Cirrhosis and Ascites Management

The 10-fold lower potassium excretion (AUC0–12: 0.28 vs 2.69 mmol/hr) and higher sodium-to-chloride excretion ratio (0.45 vs 0.26) of muzolimine compared to furosemide [5] make it an optimal compound for research focused on electrolyte-sparing diuretic strategies. It is especially valuable in experimental models of cirrhosis and ascites where maintaining potassium homeostasis and avoiding hypokalemia are critical therapeutic endpoints. The sodium/potassium excretion ratio of 5.2–5.9 [6] provides a quantitative benchmark for comparative pharmacology studies.

Mechanistic Studies of Diuretic Action Divergent from NKCC2 Inhibition

The finding that muzolimine exhibits only 1/13 the Na⁺,K⁺-cotransport inhibitory activity of furosemide in vitro while maintaining equal or superior in vivo natriuretic efficacy [7] makes it a unique probe for dissecting non-canonical mechanisms of loop diuretic action. It is well-suited for research aimed at understanding alternative diuretic pathways, potential active metabolites, and the molecular basis for its distinctive electrolyte excretion profile. This mechanistic divergence may inform the development of next-generation diuretics with improved safety and efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Muzolimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.